N-(3-benzoyl-1-cyano-6,7-dihydro-5H-pyrrolizin-2-yl)-2-chloroacetamide
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Overview
Description
N-(3-benzoyl-1-cyano-6,7-dihydro-5H-pyrrolizin-2-yl)-2-chloroacetamide: is a complex organic compound that belongs to the class of pyrrolizine derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a cyano group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoyl-1-cyano-6,7-dihydro-5H-pyrrolizin-2-yl)-2-chloroacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Core: The pyrrolizine core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-dicarbonyl compounds and amines.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide.
Attachment of the Chloroacetamide Moiety: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoyl-1-cyano-6,7-dihydro-5H-pyrrolizin-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chloroacetamide moiety.
Scientific Research Applications
N-(3-benzoyl-1-cyano-6,7-dihydro-5H-pyrrolizin-2-yl)-2-chloroacetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-benzoyl-1-cyano-6,7-dihydro-5H-pyrrolizin-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: Modulating signaling pathways, gene expression, or metabolic pathways to achieve the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzoyl-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl)-N,N-dimethylmethanimidamide
- N-(5-benzoyl-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl)-N,N-dimethylimidoformamide
Uniqueness
N-(3-benzoyl-1-cyano-6,7-dihydro-5H-pyrrolizin-2-yl)-2-chloroacetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-(3-benzoyl-1-cyano-6,7-dihydro-5H-pyrrolizin-2-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-9-14(22)20-15-12(10-19)13-7-4-8-21(13)16(15)17(23)11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCXYOTVJLUZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(N2C1)C(=O)C3=CC=CC=C3)NC(=O)CCl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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